

# 2,3,5,6-Tetramethyl-1,4-phenylenediamine physical properties

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## Compound of Interest

**Compound Name:** 2,3,5,6-Tetramethyl-1,4-phenylenediamine

**Cat. No.:** B7767416

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An In-depth Technical Guide to the Physical Properties of **2,3,5,6-Tetramethyl-1,4-phenylenediamine**

## Introduction

**2,3,5,6-Tetramethyl-1,4-phenylenediamine**, also known as diaminodurene, is an aromatic diamine that serves as a critical building block in advanced materials science and organic synthesis. Its molecular structure is characterized by a benzene ring substituted with two amino groups at the para positions (1 and 4) and four methyl groups at all other ring positions (2, 3, 5, and 6).<sup>[1]</sup> This extensive methylation imparts significant steric hindrance around the amino functionalities, influencing its reactivity, thermal stability, and solubility compared to unsubstituted phenylenediamines.<sup>[1]</sup>

This guide provides a comprehensive overview of the core physical properties of **2,3,5,6-tetramethyl-1,4-phenylenediamine**, offering insights into its characterization, handling, and application for researchers, scientists, and professionals in drug development and materials science. Understanding these properties is paramount for its effective use as a monomer in the synthesis of high-performance polymers, such as polyimides and covalent organic frameworks (COFs), and for its application in electronic materials.<sup>[2][3]</sup>

## Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The use of standardized identifiers ensures clarity and precision in communication and procurement.

Identifier	Value	Source
IUPAC Name	2,3,5,6-tetramethylbenzene-1,4-diamine	<a href="#">[4]</a>
CAS Number	3102-87-2	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>16</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	164.25 g/mol	<a href="#">[4]</a>
Synonyms	Diaminodurene, 3,6-Diaminodurene, TMPD	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
EC Number	221-457-4	<a href="#">[4]</a> <a href="#">[7]</a>
InChIKey	WCZNKVPCIFMXEQ-UHFFFAOYSA-N	<a href="#">[4]</a>

The molecular structure, with its symmetrically placed methyl groups, is key to its properties. This substitution pattern enhances the electron-donating nature of the benzene ring and provides steric shielding to the amine groups, which can moderate their reactivity in polymerization processes.

## Core Physical Properties

The macroscopic physical properties of a compound dictate its state, appearance, and how it behaves in various physical processes. These characteristics are the first indicators of a substance's identity and purity.

Property	Value	Comments
Appearance	White to light yellow or beige crystalline powder/solid.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Melting Point	150-155 °C	<a href="#">[3]</a> <a href="#">[5]</a> A narrow range indicates high purity.
Boiling Point	~281-311 °C (estimated)	<a href="#">[5]</a> <a href="#">[8]</a> Prone to decomposition at high temperatures.
Density	~1.0 g/cm³ (estimated)	<a href="#">[5]</a> <a href="#">[8]</a>
Vapor Pressure	0.0±0.7 mmHg at 25°C	<a href="#">[1]</a>

## Melting Point: A Critical Indicator of Purity

Expert Insight: The melting point is arguably the most straightforward and crucial physical property for assessing the purity of a crystalline solid like diaminodurene. A pure substance will melt over a very narrow range (typically <1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. For a researcher synthesizing or procuring this compound, a sharp melting point within the established range of 150-155 °C provides a high degree of confidence in its purity.[\[3\]](#)[\[5\]](#)

## Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard, self-validating method for determining the melting point.

- Sample Preparation: Ensure the diaminodurene sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
- Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
- Heating Ramp:
  - Rapid Ramp (Screening): Initially, heat the sample rapidly (10-20 °C/min) to approximate the melting point.

- Slow Ramp (Accurate Measurement): For a new sample, cool the apparatus until it is at least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2 °C/min).
- Observation & Recording:
  - Record the temperature at which the first drop of liquid appears ( $T_1$ ).
  - Record the temperature at which the last solid crystal melts ( $T_2$ ).
  - The melting range is  $T_1 - T_2$ .
- Validation: The sharpness of the range is a self-validating feature. A broad range (>2 °C) suggests the presence of impurities or residual solvent, necessitating further purification (e.g., recrystallization).

## Solubility Profile: The Key to Application

The solubility of diaminodurene is a critical parameter for its use in synthesis and material fabrication. Its behavior is consistent with its molecular structure—a largely nonpolar aromatic core with polar amine groups.

- Water: Sparingly or slightly soluble.[1]
- Organic Solvents: More soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1]

Causality: The four methyl groups contribute to the molecule's lipophilicity, limiting its solubility in water. However, the two amine groups can form hydrogen bonds, allowing for solubility in polar organic solvents. This selective solubility is exploited during synthesis for purification via recrystallization and in polymerization reactions where a suitable solvent is required to bring monomers together.

## Spectroscopic and Analytical Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structure confirmation and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR is essential for confirming the molecular structure. Due to the molecule's high degree of symmetry, a simple spectrum is expected.

- $^1\text{H}$  NMR: One would expect two primary signals:
  - A signal for the twelve equivalent protons of the four methyl groups.
  - A signal for the four equivalent protons of the two amine groups. The chemical shift of the  $\text{-NH}_2$  protons can be variable and may broaden or exchange with  $\text{D}_2\text{O}$ .
  - ChemicalBook provides access to a representative  $^1\text{H}$  NMR spectrum for this compound.  
[\[9\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- N-H Stretching: Look for characteristic peaks in the range of  $3300\text{-}3500\text{ cm}^{-1}$ , typical for primary amines.
- C-H Stretching: Signals from the methyl groups will appear just below  $3000\text{ cm}^{-1}$ .
- Aromatic C=C Stretching: Peaks in the  $1500\text{-}1600\text{ cm}^{-1}$  region confirm the presence of the benzene ring.

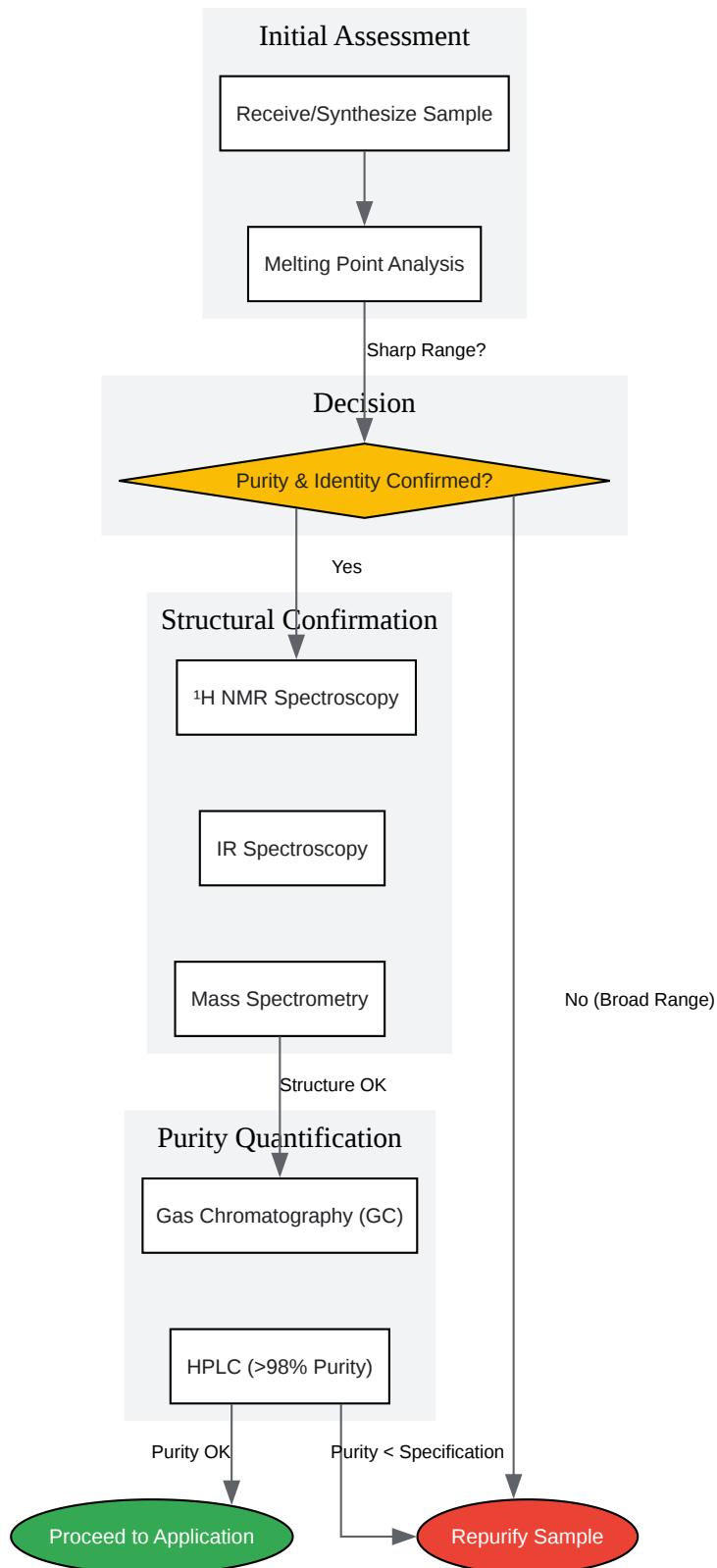
## Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, further confirming the identity.

- Molecular Ion Peak ( $\text{M}^+$ ): A prominent peak should be observed at an  $\text{m/z}$  ratio corresponding to the molecular weight (approx. 164.25).  
[\[4\]](#)
- Fragmentation: Analysis of the fragmentation pattern can provide further structural evidence. Data is available on public databases like PubChem.  
[\[4\]](#)

## Workflow for Purity and Identity Confirmation

This diagram illustrates a logical workflow for a researcher to validate a sample of **2,3,5,6-tetramethyl-1,4-phenylenediamine**.



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Caption: Workflow for identity and purity validation.

## Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- Storage Conditions: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and kept in a cool, dry place, with temperatures between 2–8 °C often recommended.[5]
- Stability: As an aromatic amine, it is susceptible to oxidation, which can lead to discoloration (from white/yellow to brown). This is why storage under inert gas is critical.

Safety Profile: **2,3,5,6-Tetramethyl-1,4-phenylenediamine** is classified as a hazardous substance.

- Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7][10]
- Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
- First Aid:
  - Skin Contact: Wash off immediately with plenty of water.[6][10]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]
  - Inhalation: Move the person to fresh air.[10]

## Conclusion

The physical properties of **2,3,5,6-tetramethyl-1,4-phenylenediamine** are a direct consequence of its unique, highly symmetric, and sterically hindered molecular structure. Its high melting point and characteristic solubility profile are key parameters for its purification and use in polymerization. A thorough understanding and verification of these properties, using standard analytical workflows, are essential for any researcher or developer to ensure the reliability and reproducibility of their work, whether in the synthesis of novel polymers, the development of new electronic materials, or other advanced applications.

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